2-Cyclohexene-1,4-diol, diacetate, cis- 2-Cyclohexene-1,4-diol, diacetate, cis-
Brand Name: Vulcanchem
CAS No.: 78776-45-1
VCID: VC8295182
InChI: InChI=1S/C6H10O2.2C2H4O2/c7-5-1-2-6(8)4-3-5;2*1-2(3)4/h1-2,5-8H,3-4H2;2*1H3,(H,3,4)/t5-,6+;;
SMILES: CC(=O)O.CC(=O)O.C1CC(C=CC1O)O
Molecular Formula: C10H18O6
Molecular Weight: 234.25 g/mol

2-Cyclohexene-1,4-diol, diacetate, cis-

CAS No.: 78776-45-1

Cat. No.: VC8295182

Molecular Formula: C10H18O6

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexene-1,4-diol, diacetate, cis- - 78776-45-1

Specification

CAS No. 78776-45-1
Molecular Formula C10H18O6
Molecular Weight 234.25 g/mol
IUPAC Name acetic acid;(1R,4S)-cyclohex-2-ene-1,4-diol
Standard InChI InChI=1S/C6H10O2.2C2H4O2/c7-5-1-2-6(8)4-3-5;2*1-2(3)4/h1-2,5-8H,3-4H2;2*1H3,(H,3,4)/t5-,6+;;
Standard InChI Key IFTUVSFGWAKOIZ-RUTFAPCESA-N
Isomeric SMILES CC(=O)O.CC(=O)O.C1C[C@@H](C=C[C@@H]1O)O
SMILES CC(=O)O.CC(=O)O.C1CC(C=CC1O)O
Canonical SMILES CC(=O)O.CC(=O)O.C1CC(C=CC1O)O

Introduction

Chemical Structure and Physicochemical Properties

2-Cyclohexene-1,4-diol, diacetate, cis- is an organic derivative of cyclohexene with the molecular formula C10H14O4 and a molecular weight of 234.25 g/mol. The compound features a six-membered cyclohexene ring substituted with two acetate groups at the 1 and 4 positions, arranged in a cis-configuration. This spatial orientation ensures that both acetyloxy groups reside on the same side of the ring, influencing its reactivity and intermolecular interactions.

Structural Descriptors

  • IUPAC Name: Acetic acid; (1R,4S)-cyclohex-2-ene-1,4-diol.

  • Canonical SMILES: CC(=O)O.CC(=O)O.C1CC(C=CC1O)O.

  • Isomeric SMILES: CC(=O)O.CC(=O)O.C1CC@@HO.

  • InChI Key: IFTUVSFGWAKOIZ-RUTFAPCESA-N.

The compound’s stereochemistry is critical for its function in asymmetric synthesis, as the cis-arrangement facilitates selective transformations. Its solubility in polar organic solvents (e.g., acetone, ethanol) and limited aqueous solubility (≤1 mg/mL at 25°C) make it suitable for reactions under anhydrous conditions.

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis involves diacetylation of 2-Cyclohexene-1,4-diol using acetic anhydride in the presence of pyridine as a catalyst. Key reaction parameters include:

ParameterCondition
Temperature25–50°C
SolventAnhydrous dichloromethane
Reaction Time4–6 hours
Yield75–85%

Pyridine neutralizes acetic acid byproducts, driving the equilibrium toward ester formation. The reaction’s exothermic nature necessitates controlled temperature to prevent byproduct formation.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield and reproducibility. Automated systems regulate reagent addition and temperature, reducing human error and optimizing throughput. Post-synthesis purification via fractional distillation or column chromatography ensures ≥95% purity for pharmaceutical applications.

Applications in Organic Synthesis and Pharmaceuticals

Chiral Intermediate in Drug Development

The compound serves as a precursor for asymmetric desymmetrization reactions, enabling the synthesis of enantiomerically pure pharmaceuticals. For example, its diol moiety can undergo selective oxidation to yield ketones or epoxides, which are intermediates in antiviral and anticancer agents.

Case Study: Anticancer Agent Synthesis

Derivatives of 2-Cyclohexene-1,4-diol, diacetate, cis- have demonstrated inhibition of protein kinase C (PKC), a target in oncology. Modifications at the 1 and 4 positions enhance binding affinity to PKC’s regulatory domain, reducing tumor proliferation in vitro.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Hydrolysis of the acetate groups releases 2-Cyclohexene-1,4-diol, which disrupts bacterial cell membranes. Studies report moderate activity against Staphylococcus aureus (MIC: 128 µg/mL) and Escherichia coli (MIC: 256 µg/mL).

Anti-inflammatory Mechanisms

The diol metabolite inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E2 (PGE2) synthesis by 40–60% at 50 µM concentrations. In murine models, oral administration (10 mg/kg/day) decreased paw edema by 35% compared to controls.

Comparative Analysis with Analogous Compounds

CompoundStructureKey Differences
trans-IsomerOpposite substituentsLower solubility in polar solvents
Monoacetate DerivativeSingle acetate groupReduced reactivity in esterification
Cyclohexane-1,4-diolSaturated ringLimited conjugation, altered bioactivity

The cis-configuration enhances this compound’s metabolic stability compared to its trans-isomer, making it preferable for drug delivery systems.

Recent Research Advancements

Enhanced Bioavailability Through Derivatization

2024 studies introduced fluoroalkyl substituents at the 3-position, improving oral bioavailability by 2.5-fold. These derivatives exhibit potent COX-2 inhibition (IC50: 0.8 µM vs. 2.1 µM for the parent compound).

Green Synthesis Initiatives

Microwave-assisted acetylation reduces reaction times to 30 minutes and increases yields to 92%, minimizing solvent waste.

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